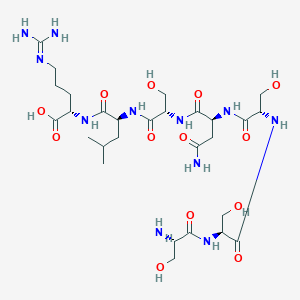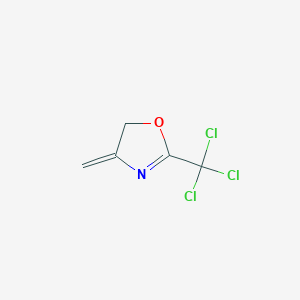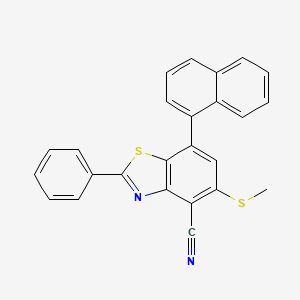
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is an organic compound that belongs to the benzothiazole family This compound is characterized by its complex structure, which includes a benzothiazole core substituted with a methylsulfanyl group, a naphthalen-1-yl group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of a benzothiazole ring through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB)
- 3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P)
- 9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A)
- 9,9′-(5-(naphthalen-2-yl)-1,3-phenylene)dianthracene (β-AA)
- 3,3′,5,5′-tetra(naphthalen-1-yl)-1,1′-biphenyl (α,α,α,α-TNBP) .
Uniqueness
5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This compound’s combination of substituents results in a unique electronic structure, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
918801-27-1 |
|---|---|
Molecular Formula |
C25H16N2S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-methylsulfanyl-7-naphthalen-1-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C25H16N2S2/c1-28-22-14-20(19-13-7-11-16-8-5-6-12-18(16)19)24-23(21(22)15-26)27-25(29-24)17-9-3-2-4-10-17/h2-14H,1H3 |
InChI Key |
DVUHYAJWYCXTQE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(C(=C1)C3=CC=CC4=CC=CC=C43)SC(=N2)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


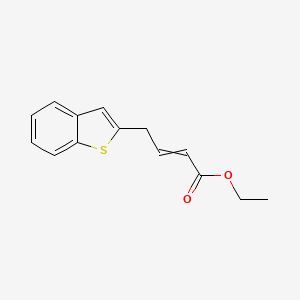

![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
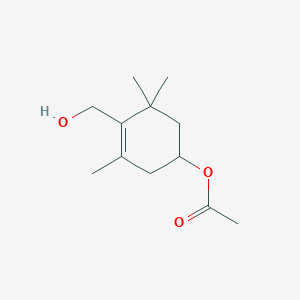
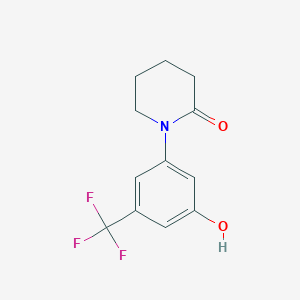
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
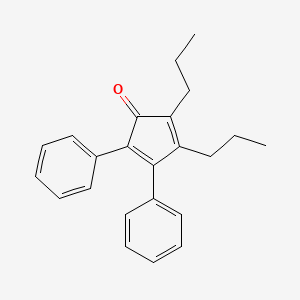
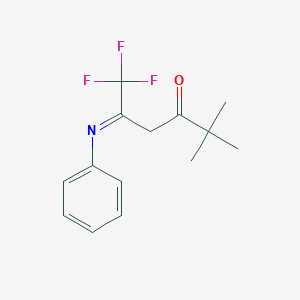
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)

![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
